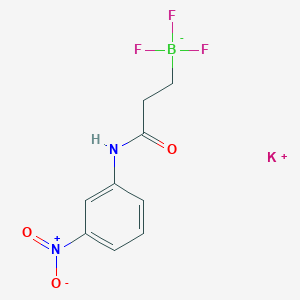

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate

Description

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate (CAS 1705578-38-6) is a trifluoroborate salt with a molecular formula of C₉H₉BF₃KN₂O₃ and a molecular weight of 300.08 g/mol . It features a meta-nitro-substituted phenyl group attached via an amide linkage to a trifluoroborate-propyl backbone. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity . Its structural uniqueness arises from the electron-withdrawing nitro group at the meta position, which influences its electronic properties and reactivity compared to analogs.

Properties

IUPAC Name |

potassium;trifluoro-[3-(3-nitroanilino)-3-oxopropyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3N2O3.K/c11-10(12,13)5-4-9(16)14-7-2-1-3-8(6-7)15(17)18;/h1-3,6H,4-5H2,(H,14,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLYLOGVVMNSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705578-38-6 | |

| Record name | Borate(1-), trifluoro[3-[(3-nitrophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

Starting Materials: Boronic acid derivative, potassium fluoride, and trifluoroborate source.

Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), anhydrous solvents, and controlled temperature.

Purification: Crystallization or recrystallization to obtain the pure product.

Industrial Production Methods

On an industrial scale, the production of potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated control systems for temperature and atmosphere, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Investigated for its potential in biochemical assays and as a probe for studying biological systems.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate involves its ability to act as a nucleophilic reagent. The trifluoroborate group can participate in various nucleophilic substitution reactions, while the nitrophenylamino moiety can interact with different molecular targets. These interactions can modulate biochemical pathways and influence the compound’s reactivity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Para-Nitro Derivative

Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate (CAS 1705578-36-4) is a positional isomer with the nitro group at the para position.

Key Differences :

Functional Group Variants

Potassium Trifluoro(3-morpholino-3-oxopropyl)borate (CAS 1150654-74-2)

- Molecular Formula: C₇H₁₂BF₃KNO₂

- Molecular Weight : 249.08 g/mol

- Key Feature: Morpholino group replaces the nitroaniline moiety.

Potassium Trifluoro(3-(pyridin-3-yl)borate (CAS 561328-69-6)

Substituent Effects on Reactivity

| Compound Type | Key Substituent | Reactivity Profile |

|---|---|---|

| Nitro (meta/para) | Electron-withdrawing | Enhanced stability in cross-coupling |

| Morpholino | Electron-donating | Increased solubility in polar media |

| Pyridyl | Coordinating | Improved catalytic activity |

- Nitro Group Impact : The nitro group stabilizes the borate anion through resonance, reducing decomposition during reactions. However, over-stabilization may lower reactivity in some cases .

- Morpholino vs. Pyridyl: Morpholino derivatives are less reactive in cross-coupling but more soluble, while pyridyl analogs are versatile in metal-mediated reactions .

Biological Activity

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate is an organotrifluoroborate compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a trifluoroborate group and a nitrophenylamino moiety, suggests significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₉BF₃KN₂O₃

- Molecular Weight : 229.01 g/mol

- Appearance : Crystalline powder

- Melting Point : 260°C

The trifluoroborate group enhances stability and reactivity, while the nitrophenylamino group is associated with potential anti-cancer properties.

Research indicates that potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate may act as a biochemical probe, interacting with various biological systems. The presence of the nitrophenylamino moiety suggests that it could modulate specific biochemical pathways, which may lead to therapeutic applications. However, detailed mechanisms of action remain to be fully elucidated.

Potential Therapeutic Applications

- Anti-Cancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties. The nitrophenylamino group may play a crucial role in this activity, although further studies are necessary to confirm efficacy and mechanisms.

- Biochemical Assays : The compound is being investigated for its ability to serve as a tool in various biochemical assays due to its unique structural features.

Comparative Analysis with Similar Compounds

The following table summarizes key features of potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate compared to structurally similar compounds:

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| Potassium trifluoro(3-nitrophenyl)borate | Lacks amino group | Simpler structure |

| Potassium trifluoro(N-methylheteroaryl)borates | Similar trifluoroborate group | Different substituents |

| Potassium trifluoro(4-nitrophenyl)aminoborate | Similar nitro group | Different positioning |

This comparison highlights the distinct reactivity and potential applications of potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate due to its dual functional groups.

Study on Inhibitory Properties

A relevant study examined the inhibitory effects of organotrifluoroborates on serine proteases, demonstrating that these compounds can act as competitive and reversible inhibitors of enzymes like trypsin and α-chymotrypsin. Although this study did not focus specifically on potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate, it provides insights into the potential enzymatic interactions that could be explored further .

Toxicological Investigations

While specific toxicological data for potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate is limited, studies on related compounds have shown no significant differences in hepatic and renal function markers when tested in vivo. This suggests a favorable safety profile for further investigations .

Q & A

Basic Questions

Q. What is the molecular structure and key spectroscopic identifiers of Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate?

- Answer: The compound has the molecular formula C₉H₉BF₃KN₂O₃ (molecular weight: 300.08 g/mol) . Key structural features include a trifluoroborate group, a 3-nitrophenylamide moiety, and a propyl linker. Spectroscopic characterization involves:

- ¹H/¹³C NMR : Peaks corresponding to the aromatic nitro group (δ ~7.5–8.5 ppm for ¹H) and carbonyl (δ ~170–175 ppm for ¹³C) .

- ¹⁹F NMR : A triplet near δ -135 ppm for the BF₃ group .

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) .

Q. What are the standard synthetic routes for this compound?

- Answer: Synthesis typically involves:

Hydroboration : Reaction of a propiolamide derivative with BH₃·THF to form a boron intermediate .

Trifluoroborate Formation : Treatment with potassium hydrogen fluoride (KHF₂) to stabilize the boron center as a trifluoroborate salt .

Purification : Recrystallization or column chromatography to achieve >95% purity .

Key conditions: Anhydrous solvents, controlled temperature (0–25°C), and inert atmosphere .

Q. How should this compound be stored to ensure stability?

- Answer: Store in airtight containers at room temperature , protected from moisture. For long-term stability (>6 months), dissolve in anhydrous DMSO or acetone and store at -80°C . Avoid freeze-thaw cycles to prevent hydrolysis of the trifluoroborate group .

Q. What are its primary applications in organic synthesis?

- Answer: It serves as a stable organoboron intermediate in:

- Suzuki-Miyaura Cross-Coupling : Forms biaryl linkages with palladium catalysts .

- Peptide Modifications : The nitro group enables selective functionalization via reduction to amines .

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura couplings be optimized using this compound?

- Answer: Optimization strategies include:

- Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd for electron-deficient aryl partners .

- Solvent Systems : Use polar aprotic solvents (e.g., DMF) with aqueous bases (e.g., K₂CO₃) .

- Temperature : Reactions often proceed at 80–100°C with microwave assistance to reduce time .

- Molar Ratios : Maintain a 1:1.2 ratio of trifluoroborate to aryl halide to minimize side reactions .

Q. What mechanistic insights explain the stability of the trifluoroborate group under basic conditions?

- Answer: The tetracoordinate boron atom in the trifluoroborate group resists hydrolysis due to strong B-F bonds and electron withdrawal by fluorine. This stability allows it to act as a "masked" boronic acid in aqueous reactions . However, prolonged exposure to strong acids or bases (>pH 12) can degrade the group .

Q. How can conflicting spectroscopic data from different synthesis batches be resolved?

- Answer: Contradictions often arise from:

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. acetone-d₆) .

- Impurities : Trace solvents or unreacted starting materials can obscure signals. Use HRMS or elemental analysis for validation .

- Tautomerism : The nitro group may exhibit resonance effects, altering peak splitting patterns .

Q. What advanced techniques characterize its interactions with transition metals?

- Answer:

- X-ray Crystallography : Resolves boron-metal coordination geometry .

- ¹¹B NMR : Monitors boron environment changes during catalysis (δ ~-2 to +5 ppm for metal adducts) .

- DFT Calculations : Predict electronic effects of the nitro group on reaction pathways .

Q. What strategies mitigate hydrolysis of the trifluoroborate group during prolonged reactions?

- Answer:

- Lyophilization : Pre-dry the compound to remove adsorbed water .

- Additives : Include molecular sieves or anhydrous MgSO₄ to scavenge water .

- Low-Temperature Protocols : Conduct reactions at 0–4°C to slow hydrolysis kinetics .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.